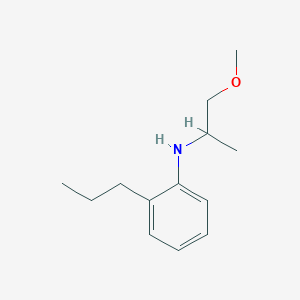

N-(1-methoxypropan-2-yl)-2-propylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-2-propylaniline |

InChI |

InChI=1S/C13H21NO/c1-4-7-12-8-5-6-9-13(12)14-11(2)10-15-3/h5-6,8-9,11,14H,4,7,10H2,1-3H3 |

InChI Key |

DAWATWVIBRNYDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1NC(C)COC |

Origin of Product |

United States |

Definition and Structural Features of N 1 Methoxypropan 2 Yl 2 Propylaniline

N-(1-methoxypropan-2-yl)-2-propylaniline is a substituted aniline (B41778) derivative. Its chemical structure is defined by an aniline core, which is a benzene (B151609) ring attached to an amino group (-NH2). In this specific molecule, the amino group is further substituted (N-substituted), and the benzene ring is substituted at the second carbon atom (ortho-position) relative to the amino group's attachment point.

The key structural features are:

Aniline Core : A central phenyl ring bonded to a nitrogen atom.

N-Substitution : The nitrogen atom is bonded to a 1-methoxypropan-2-yl group. This substituent consists of a three-carbon propyl chain where a methoxy (B1213986) group (-OCH3) is attached to the first carbon, and the chain connects to the aniline nitrogen via the second carbon.

Ring Substitution : A propyl group (-CH2CH2CH3) is attached to the second carbon of the phenyl ring.

While specific experimental data for this exact compound is not widely available in public databases, its fundamental properties can be derived from its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.31 g/mol |

| Structural Class | N-Substituted Aniline Derivative |

Significance of N Substituted Aniline Derivatives in Organic Chemistry

N-substituted aniline (B41778) derivatives are a cornerstone of modern organic synthesis, valued for their versatility as intermediates and building blocks. Their chemical importance stems from the modifiable nature of the aniline structure, allowing for the tuning of electronic and steric properties to suit various synthetic goals.

These compounds are pivotal in the production of a wide range of more complex molecules. They serve as precursors in the synthesis of:

Pharmaceuticals : Many biologically active molecules contain the N-substituted aniline motif. The development of efficient N-alkylation methods is a significant focus in medicinal chemistry. nih.gov

Agrochemicals : A notable application is in the creation of herbicides and pesticides. Specific aniline derivatives are key intermediates in the industrial synthesis of widely used crop protection products. googleapis.com

Dyes and Pigments : Historically and currently, aniline derivatives are central to the dye industry.

Polymers and Materials : They are used as monomers and additives in the creation of specialized polymers.

The reactivity of the aromatic ring and the nitrogen atom's lone pair of electrons make these derivatives useful in a variety of chemical transformations, including electrophilic aromatic substitution and carbon-nitrogen bond-forming reactions. Modern synthetic methods, such as borrowing hydrogen reactions and visible-light-induced N-alkylation, continue to make the synthesis of these compounds more efficient and environmentally benign. nih.govnih.gov

Overview of Academic Research Trajectories for N 1 Methoxypropan 2 Yl 2 Propylaniline

Conventional Chemical Synthesis Routes for this compound

Conventional methods for synthesizing N-alkylated anilines like this compound typically rely on established carbon-nitrogen bond-forming reactions. These routes often involve the coupling of an aniline derivative with a suitable alkylating agent.

Reductive Alkylation Approaches in Aniline Synthesis

Reductive alkylation, also known as reductive amination, is a cornerstone of amine synthesis. This method facilitates the mono-N-alkylation of anilines and their derivatives. researchgate.net The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. For the synthesis of this compound, this would involve the reaction of 2-propylaniline (B158001) with methoxyacetone (B41198).

Various catalytic systems have been developed to facilitate this transformation under mild and efficient conditions. A common approach utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or ammonium (B1175870) formate, in an aqueous alcohol solvent at room temperature. researchgate.net This methodology is noted for its high selectivity and excellent yields. researchgate.net Alternative protocols employ other transition metal catalysts, such as nanostructured cobalt supported on N-doped SiC, which can reductively couple nitriles with aldehydes or ketones using hydrogen gas. nih.gov Carboxylic acids can also serve as alkylating agents in the presence of reducing agents like silanes or borazane, offering a versatile alternative to carbonyl compounds. rsc.orgrsc.org

Amidation and Cross-Coupling Strategies involving Aniline Derivatives and Electrophiles

Amide bond formation followed by reduction offers an alternative pathway to N-alkylated anilines. This two-step process involves first coupling an aniline derivative with a carboxylic acid or its activated form (e.g., an acid chloride) to produce an amide, which is subsequently reduced to the secondary amine. A variety of coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with DMAP (4-dimethylaminopyridine) and HOBt (hydroxybenzotriazole), have been optimized for the synthesis of amide derivatives from electron-deficient amines like anilines. nih.gov

Modern cross-coupling reactions provide direct routes for C-N bond formation. Palladium-catalyzed reactions, for instance, can couple aryl esters with anilines to form amides, which can then be reduced. acs.org More directly, Chan-Lam cross-coupling reactions can form N-aryl bonds using boronic acids. chemrxiv.org A particularly relevant strategy involves the reaction of an aniline with an epoxide. For instance, a patented process for a similar compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, utilizes the reaction of 2-ethyl-6-methylaniline (B166961) with enantiopure (R)-epichlorohydrin. googleapis.comgoogle.comgoogle.com This reaction proceeds through an intermediate aziridinium (B1262131) ion which is then opened by a methoxide (B1231860) source, demonstrating a highly selective coupling of an aniline with a three-membered ring electrophile. googleapis.comgoogle.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of N-alkylation reactions is highly dependent on the specific conditions employed. Systematic optimization of parameters such as catalyst, solvent, additives, and temperature is crucial for maximizing product yield and purity. nih.govresearchgate.net For example, in the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one, the choice of solvent and the amount of an additive like NH₄Br were found to be critical. nih.gov

The screening of various solvents, including hexane (B92381), acetonitrile (B52724), ethanol, and dichloromethane, often reveals a significant impact on reaction rates and yields. nih.govresearchgate.net In one study on N-formylation, acetonitrile provided the highest yield for the desired product. researchgate.net Similarly, adjusting the concentration of additives or catalysts can dramatically improve outcomes. Increasing the amount of NH₄Br from 10 mol% to 20 mol% improved the isolated yield of an N-alkylation product from 86% to 94%, while further increases were detrimental. nih.gov Reaction time is another key variable; extending or reducing the duration can lead to inferior results if the optimal point is missed. nih.gov

| Entry | Parameter Varied | Condition | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Additive (NH₄Br) | 10 mol% | 86 | nih.gov |

| 2 | Additive (NH₄Br) | 20 mol% | 94 | nih.gov |

| 3 | Additive (NH₄Br) | 30 mol% | 83 | nih.gov |

| 4 | Solvent | Acetonitrile | 99.5 | researchgate.net |

| 5 | Solvent | Ethanol | Lower Yield | researchgate.net |

| 6 | Reaction Time | 9 h | Lower Yield | nih.gov |

| 7 | Reaction Time | 12 h | 98 | nih.gov |

| 8 | Reaction Time | 18 h | Lower Yield | nih.gov |

Biocatalytic and Stereoselective Synthesis of the N-(1-methoxypropan-2-yl) Moiety

The N-(1-methoxypropan-2-yl) fragment of the target molecule contains a chiral center. Accessing enantiomerically pure forms of this precursor, namely (S)- or (R)-1-methoxy-2-propylamine, is essential for the synthesis of single-enantiomer final products. Both biocatalytic and asymmetric chemical methods are employed to achieve this.

Enzymatic Conversions for Chiral Methoxypropylamine Precursors

Biocatalysis offers a green and highly selective route to chiral amines. researchgate.netnih.gov Enzymes such as transaminases and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric amination of prochiral ketones. researchgate.net The synthesis of (S)-1-methoxy-2-propylamine, a key intermediate, has been successfully achieved by the enzymatic conversion of methoxyacetone. researchgate.netchimia.chresearchgate.net

Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone substrate. chimia.chresearchgate.net Amine dehydrogenases, on the other hand, catalyze the reductive amination of the ketone using ammonia (B1221849) as the amino source and a cofactor like NAD(P)H. researchgate.netresearchgate.net These enzymatic processes are often conducted in aqueous systems under mild conditions and can achieve very high enantiomeric purity and conversion rates. For instance, a biocatalytic process using a transaminase was optimized to produce (S)-1-methoxy-2-propylamine at a concentration of 18 wt% with an enantiomeric excess (ee) of >99% and 97% conversion of methoxyacetone in 7 hours. chimia.chresearchgate.net Studies on various natural AmDHs have also shown significant conversion rates for methoxyacetone, with one enzyme achieving 78.4% conversion. researchgate.net

| Enzyme Type | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Transaminase | Methoxyacetone | Isopropylamine | 97 | >99 | chimia.ch, researchgate.net |

| Amine Dehydrogenase (AmDH) | Methoxyacetone | Ammonia | 88.3 | 98.6 | researchgate.net |

| MicroAmDH | Methoxyacetone | Ammonia | 78.4 | N/A | researchgate.net |

| CfusAmDH | Methoxyacetone | Ammonia | 63.9 | N/A | researchgate.net |

Asymmetric Synthesis Techniques to Achieve Enantiomeric Purity

Beyond enzymatic methods, chemical asymmetric synthesis provides powerful tools for creating chiral molecules with high enantiomeric purity. yale.edu These techniques can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules.

One prominent strategy is the use of chiral reagents, such as tert-butanesulfinamide, which can be condensed with ketones to form sulfinyl imines. yale.edu Subsequent reduction of the C=N bond is directed by the chiral sulfinyl group, leading to the formation of the chiral amine with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched amine. yale.edu Catalytic asymmetric methods employ a small amount of a chiral catalyst to generate a large quantity of chiral product. Cinchona alkaloid-derived phase-transfer catalysts, for example, can be used to direct the enantioselective C-C bond formation in umpolung reactions of imines to synthesize chiral γ-amino ketones, which are precursors to other chiral amines. nih.gov

A highly effective approach is substrate-controlled synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product. The synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline from enantiopure (R)-epichlorohydrin is a prime example. googleapis.comgoogle.com In this process, the defined stereocenter of (R)-epichlorohydrin is transferred through an aziridine (B145994) intermediate to establish the (S)-stereocenter of the final N-(1-methoxypropan-2-yl) moiety with excellent control, achieving an enantiomeric excess in the range of 95-99%. googleapis.com

Development of Stereoselective Catalysts for N-(1-methoxypropan-2-yl) Formation

The stereoselective formation of the N-(1-methoxypropan-2-yl) moiety is a critical step in the synthesis of this compound, dictating the enantiomeric purity of the final product. A primary and highly efficient strategy to achieve this is through the asymmetric reductive amination of a prochiral ketone, such as methoxyacetone, with 2-propylaniline. This transformation involves the in-situ formation of an imine intermediate, which is then asymmetrically hydrogenated. The development of sophisticated stereoselective catalysts, particularly those based on transition metals complexed with chiral ligands, has been pivotal in advancing this methodology.

The direct (one-pot) asymmetric reductive amination of ketones with amines is a practical and atom-economical approach for producing chiral amines. google.com Significant research has been directed towards discovering catalysts that can provide high conversion and excellent enantioselectivity under manageable reaction conditions.

Iridium-Based Catalysts with Chiral Diphosphine Ligands

Pioneering work in the field of asymmetric reductive amination has identified iridium-based catalysts as particularly effective. A notable example, while studied on a closely related analog, provides significant insights into catalyst development for this class of compounds. The direct reductive amination of methoxyacetone with 2-methyl-5-ethyl-aniline has been successfully carried out using an Iridium-Xyliphos catalyst system. google.com This reaction serves as a valuable model for the synthesis of this compound due to the structural similarity of the aniline substrate.

In this reported synthesis, the catalyst, an iridium complex with the chiral diphosphine ligand Xyliphos, demonstrated high catalytic activity, achieving complete conversion of the starting materials. google.com More importantly, it provided the chiral amine product with a promising enantiomeric excess (ee) of 78%. google.com This level of stereocontrol underscores the potential of chiral iridium complexes in establishing the desired stereocenter. The reaction is typically carried out under a hydrogen atmosphere, where the iridium complex facilitates the stereoselective transfer of hydrogen to the imine intermediate.

Further advancements in ligand design have led to even greater enantioselectivities in iridium-catalyzed asymmetric hydrogenations of acyclic imines. For instance, the chiral ligand f-Binaphane, when used in an Iridium-catalyzed system, has been shown to achieve outstanding enantioselectivities of up to 99% ee for certain substrates. google.com While this specific ligand has not been explicitly reported for the synthesis of this compound, its success with similar substrates suggests its strong potential for this application.

The general mechanism for this catalytic process involves the coordination of the imine, formed from methoxyacetone and the aniline, to the chiral iridium center. The pre-existing chirality of the diphosphine ligand directs the hydrogenation to one of the two prochiral faces of the imine, leading to the preferential formation of one enantiomer of the amine product. The efficiency of these catalysts is often enhanced by the presence of additives, such as iodine (I₂), which can contribute to achieving high activities and enantioselectivities. google.com

Below is a data table summarizing the performance of a key iridium-based catalyst in a reaction analogous to the formation of this compound.

| Catalyst System | Substrates | Conversion (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |

|---|---|---|---|---|

| Ir-Xyliphos Complex | Methoxyacetone + 2-Methyl-5-ethyl-aniline | 100 | 78 | 10,000 |

Rhodium-Based Catalysts

While iridium catalysts have shown significant promise, rhodium complexes with chiral diphosphine ligands have also been explored for asymmetric reductive aminations. For instance, Rh-chiral diphosphine catalysts have been developed for the reductive amination of α-keto acid derivatives. google.com Although these specific systems resulted in moderate enantioselectivity (e.g., 38% ee for N-benzyl α-amino acid) and the concurrent formation of hydroxy acid byproducts, they represent an alternative avenue of catalyst development that could potentially be optimized for the synthesis of N-alkoxy anilines. google.com

The continuous development of novel chiral ligands and the fine-tuning of reaction conditions are crucial for advancing the stereoselective synthesis of this compound and its analogs. The insights gained from studies on similar molecular frameworks provide a strong foundation for designing more efficient and highly selective catalytic systems for this specific target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, and their neighboring protons in the structure of this compound. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (C₆H₄) | 6.5 - 7.3 | Multiplet | 4H |

| N-H | 3.5 - 4.5 | Broad Singlet | 1H |

| CH (on propyl) | 2.5 - 2.8 | Triplet | 2H |

| CH₂ (on propyl) | 1.5 - 1.8 | Sextet | 2H |

| CH₃ (on propyl) | 0.9 - 1.1 | Triplet | 3H |

| CH (methine next to N) | 3.6 - 4.0 | Multiplet | 1H |

| CH₂ (methylene next to O) | 3.3 - 3.6 | Doublet of doublets | 2H |

| OCH₃ (methoxy) | 3.2 - 3.4 | Singlet | 3H |

| CH₃ (on methoxypropyl) | 1.1 - 1.3 | Doublet | 3H |

The aromatic protons of the 2-propylaniline ring are expected to appear as a complex multiplet in the downfield region (6.5-7.3 ppm) due to their varied electronic environments. The proton on the nitrogen atom would likely present as a broad singlet. The propyl group would exhibit characteristic signals: a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the aromatic ring. For the N-(1-methoxypropan-2-yl) group, the methoxy (B1213986) protons would be a sharp singlet, the methine proton adjacent to the nitrogen would be a multiplet, the methylene protons adjacent to the oxygen would likely be a doublet of doublets, and the terminal methyl group would appear as a doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (C-N) | 145 - 150 |

| Aromatic C (C-propyl) | 135 - 140 |

| Aromatic C-H | 115 - 130 |

| CH (methine next to N) | 50 - 60 |

| CH₂ (methylene next to O) | 70 - 80 |

| OCH₃ (methoxy) | 55 - 60 |

| CH₂ (propyl, attached to ring) | 30 - 35 |

| CH₂ (propyl, middle) | 20 - 25 |

| CH₃ (propyl, terminal) | 10 - 15 |

| CH₃ (on methoxypropyl) | 15 - 20 |

The carbon atom of the aromatic ring attached to the nitrogen would be the most deshielded among the aromatic carbons. The other aromatic carbons would resonate in the typical range of 115-140 ppm. The carbons of the aliphatic side chains would appear in the upfield region of the spectrum, with their specific shifts dependent on their proximity to electronegative atoms like nitrogen and oxygen.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₃H₂₁NO), the expected molecular weight is approximately 207.32 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 207. The fragmentation pattern would likely involve characteristic cleavages. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a propyl radical or a methoxypropyl radical. Cleavage of the ether bond is also anticipated.

Expected Key Fragments:

| m/z Value | Possible Fragment Identity |

| 207 | [M]⁺ (Molecular Ion) |

| 192 | [M - CH₃]⁺ |

| 164 | [M - C₃H₇]⁺ |

| 134 | [C₉H₁₂N]⁺ |

| 106 | [C₇H₈N]⁺ |

| 73 | [C₄H₉O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1070 - 1150 | C-O Stretch | Ether |

The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine. Aromatic and aliphatic C-H stretching bands would also be prominent. The presence of the aromatic ring would be confirmed by C=C stretching absorptions, and the ether linkage would be identified by a strong C-O stretching band.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and sensitive technique used to check the purity of a compound and to monitor the progress of a chemical reaction. For an N-substituted aniline derivative like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The choice of mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether) would likely be effective. nih.govlibretexts.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. libretexts.org The polarity of the compound influences its Rf value; more polar compounds interact more strongly with the silica gel and thus have lower Rf values. libretexts.org Given its structure, this compound is expected to be a moderately polar compound. Visualization of the spot on the TLC plate could be achieved using ultraviolet (UV) light, as the aromatic ring is a chromophore.

Flash Column Chromatography and Preparative Separations

The purification of crude N-alkylanilines, including structures similar to this compound, is effectively achieved using flash column chromatography. This technique is a critical step following synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Detailed research findings from patent literature outlining the preparative separation of a closely related structural analog provide a practical framework for this process.

While specific preparative separation data for this compound is not extensively detailed in published literature, the purification protocol for (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline is well-documented. google.comgoogle.com This analog, sharing the core N-(1-methoxypropan-2-yl)aniline structure, undergoes purification by silica gel column chromatography. google.comgoogle.com The crude product is loaded onto a column packed with a silica gel stationary phase (100-200 mesh). google.comgoogle.com

Elution is performed using an isocratic mobile phase system composed of petroleum ether and ethyl acetate in a highly non-polar ratio of 98:2. google.comgoogle.com This solvent system is designed to have the target compound, a pale yellow oil, elute from the column with good separation from more polar or less polar impurities. google.comgoogle.com The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the purified product. googleapis.com After collection, the solvent is evaporated under reduced pressure to yield the purified aniline derivative. google.comgoogleapis.com This methodology resulted in a 78% yield of the purified product. google.com

The parameters for this preparative separation are summarized in the table below.

Table 1: Flash Chromatography Parameters for the Purification of a Structural Analog

| Parameter | Specification | Source(s) |

|---|---|---|

| Technique | Flash Column Chromatography | google.comgoogle.com |

| Stationary Phase | Silica Gel (100-200 mesh) | google.comgoogle.com |

| Mobile Phase | Petroleum ether / Ethyl acetate | google.comgoogle.com |

| Eluent Ratio | 98:2 | google.comgoogle.com |

| Product Appearance | Pale yellow oil | google.comgoogle.com |

| Reported Yield | 78% | google.com |

Chemical Reactivity, Transformation Pathways, and Coordination Chemistry of N 1 Methoxypropan 2 Yl 2 Propylaniline

Reactivity at the Amine Nitrogen and Aromatic Ring

The electronic interplay between the nitrogen lone pair and the aromatic π-system, modified by the presence of ortho- and N-alkyl groups, governs the reactivity of the molecule in electrophilic substitutions and reactions at the nitrogen center.

The aniline (B41778) moiety is highly susceptible to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity and rate being dictated by the substituents on the ring and the nitrogen atom. The N-(1-methoxypropan-2-yl) group, like other N-alkyl groups, is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. byjus.com This increases the electron density of the ring, making it significantly more nucleophilic than benzene. chemistrysteps.com

This activation is directed primarily to the ortho and para positions. byjus.com In the case of N-(1-methoxypropan-2-yl)-2-propylaniline, the molecule possesses two activating groups: the secondary amine and the ortho-propyl group. The propyl group is a weak activator, donating electron density via an inductive effect. libretexts.org The combined activating effects of both groups strongly favor substitution at the positions ortho and para to the amino group (positions 4 and 6). However, the propyl group at the 2-position provides significant steric hindrance, which is expected to disfavor electrophilic attack at the adjacent 6-position. Consequently, substitution is strongly directed to the para-position (position 4).

Under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃), the basic nitrogen atom is protonated to form an anilinium ion (-NH₂R⁺). pearson.com This protonated group becomes a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta-position (positions 3 and 5). pearson.comyoutube.com

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Bromination | Br₂ in CCl₄ or CH₃COOH | 4-Bromo-N-(1-methoxypropan-2-yl)-2-propylaniline | The N-alkyl group is a strong o,p-director. The para position is sterically most accessible. chemistrysteps.com |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-N-(1-methoxypropan-2-yl)-2-propylaniline | Protonation of the amine nitrogen creates a meta-directing anilinium ion. byjus.com |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-propylbenzenesulfonic acid derivative | High temperatures favor the thermodynamically stable para-product. byjus.com |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | No reaction | The basic nitrogen atom complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring. chemistrysteps.comyoutube.com |

The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile, allowing it to readily undergo acylation and further alkylation.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) converts the secondary amine into a tertiary amide. iscientific.org This reaction is typically efficient. The steric hindrance provided by the ortho-propyl group and the N-methoxypropyl group can slow the reaction rate compared to less hindered anilines but does not prevent the reaction. nih.govsemanticscholar.org

Alkylation: The nitrogen center can be further alkylated using alkyl halides. However, the synthesis of tertiary amines from sterically hindered secondary amines can be challenging. nih.gov While possible, the reaction may require more forcing conditions or specific catalytic methods, such as those employing ionic liquids or transition metal catalysts, to proceed efficiently. rsc.org The existing steric bulk around the nitrogen helps to minimize the potential for over-alkylation to form a quaternary ammonium (B1175870) salt.

Transformations Involving the Propyl and Methoxypropan-2-yl Side Chains

The aliphatic side chains attached to the aromatic ring and the nitrogen atom can also undergo specific chemical transformations, typically under more vigorous conditions than reactions at the ring or nitrogen center.

Propyl Side Chain: The propyl group is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the aromatic ring). unizin.org Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the propyl group to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org This reaction would convert the propyl group into a carboxyl group (-COOH), cleaving the rest of the alkyl chain. unizin.org Additionally, the benzylic position can undergo free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, to introduce a halogen at the carbon adjacent to the ring. openstax.org

Methoxypropan-2-yl Side Chain: The ether linkage within the N-(1-methoxypropan-2-yl) group is generally stable. However, it can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. This reaction would likely lead to the cleavage of the methyl ether, yielding a secondary alcohol on the side chain.

| Side Chain | Reaction | Reagents | Expected Product |

| Propyl | Benzylic Oxidation | KMnO₄, H₂O, heat | 2-(N-(1-methoxypropan-2-yl)amino)benzoic acid |

| Propyl | Benzylic Bromination | N-Bromosuccinimide (NBS), peroxide | N-(1-methoxypropan-2-yl)-2-(1-bromopropyl)aniline |

| Methoxypropan-2-yl | Ether Cleavage | HBr (conc.), heat | N-(1-hydroxypropan-2-yl)-2-propylaniline |

Metal-Catalyzed Reactions and Ligand Applications

The presence of two potential donor atoms—the amine nitrogen and the ether oxygen—allows this compound to function as a bidentate ligand in coordination chemistry, forming stable complexes with various transition metals.

This compound can act as a chelating N,O-bidentate ligand. The nitrogen of the aniline group and the oxygen of the methoxy (B1213986) group can coordinate simultaneously to a single metal center, forming a stable six-membered chelate ring. The formation of such chelate rings is entropically favored and leads to thermodynamically stable metal complexes, a phenomenon known as the chelate effect.

The synthesis of such complexes typically involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. nih.gov The coordination of N,O-donor ligands with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) is well-documented. nih.govijstm.com Based on analogous systems, it is expected that this ligand would form complexes with various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ancillary ligands (like water or chloride ions). nih.govresearchgate.net

| Metal Ion | Potential Complex Formula | Possible Geometry |

| Cu(II) | [Cu(L)₂]Cl₂ | Distorted Octahedral |

| Ni(II) | [Ni(L)₂Cl₂] | Octahedral |

| Pd(II) | [Pd(L)Cl₂] | Square Planar |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral or Octahedral |

* L = this compound

Transition metal complexes containing bidentate ligands are of significant interest for their applications in homogeneous catalysis. nih.govmdpi.com While the specific catalytic activity of complexes derived from this compound has not been explicitly reported, the activities of structurally similar N,O- and N,N-bidentate ligand complexes provide a strong basis for predicting their potential applications.

For example, nickel and palladium complexes bearing N,N-bidentate ligands are widely used as highly effective catalysts for ethylene (B1197577) oligomerization and polymerization. researchgate.net Similarly, copper complexes with N,O-ligands have shown catalytic activity in oxidation reactions, mimicking enzymes like catechol oxidase. researchgate.net Ruthenium and iridium complexes with bidentate ligands are known to catalyze hydrogenation and transfer hydrogenation reactions. mdpi.com It is plausible that complexes of this compound could exhibit activity in such transformations. The specific steric and electronic properties conferred by the propyl and methoxypropyl substituents would fine-tune the catalytic behavior, influencing both the activity and selectivity of the catalytic process.

| Metal Complex | Analogous Catalyst System | Potential Catalytic Application |

| Nickel Complex | Nickel(II) complexes with pyrazole-based N,N-ligands | Ethylene oligomerization/polymerization researchgate.net |

| Palladium Complex | Palladium(II) complexes with bidentate NHC-triazole ligands | C-C coupling reactions (e.g., Suzuki, Heck) nih.gov |

| Copper Complex | Copper(II) complexes with amine-based N,O-ligands | Aerobic oxidation of phenols and alcohols researchgate.net |

| Ruthenium/Iridium Complex | Iridium complexes with NHC-pyridine N,C-ligands | Asymmetric hydrogenation of alkenes and ketones nih.gov |

Lack of Specific Research Data Precludes Detailed Analysis of this compound's Reactivity

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the chemical reactivity, transformation pathways, and coordination chemistry of the compound this compound. Despite extensive searches for mechanistic investigations into its catalytic cycles, such as oxidative amination and polymerization, as well as its potential for rearrangement reactions and intramolecular cyclizations, no dedicated studies or detailed findings for this particular molecule could be identified.

The current body of scientific knowledge provides general principles and examples of reactivity for the broader classes of N-alkylanilines and 2-alkylanilines. For instance, oxidative amination is a known transformation for some N-substituted anilines, and various aniline derivatives can be polymerized. Similarly, rearrangement reactions, such as the Hofmann-Martius rearrangement, are documented for certain N-alkylanilines under specific conditions. Intramolecular cyclization is also a feasible pathway for appropriately substituted anilines.

However, the specific influence of the N-(1-methoxypropan-2-yl) and the 2-propyl substituents on the reactivity of the aniline core in this compound has not been experimentally or theoretically investigated in the published literature. Therefore, any detailed discussion on the mechanistic pathways for this specific compound would be speculative and not grounded in scientific evidence.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "" with the specific subsections requested, as the foundational research data is not available.

Stereochemical Considerations in N 1 Methoxypropan 2 Yl 2 Propylaniline Chemistry

Impact of Chirality on Molecular Recognition and Reactivity

Chirality is a key factor in molecular recognition, particularly in biological systems where interactions are highly specific. The three-dimensional arrangement of atoms in a chiral molecule like N-(1-methoxypropan-2-yl)-2-propylaniline dictates how it fits into the active sites of enzymes or receptors, which are themselves chiral environments. This specificity is analogous to the way a right hand will only fit into a right-handed glove.

In the context of agrochemicals, where structurally similar anilines find use, the biological activity is often enantiomer-dependent. For instance, in the herbicide metolachlor, which also contains a chiral N-alkoxyalkyl side chain, the herbicidal activity resides predominantly in the S-enantiomers. The differential activity between enantiomers underscores the importance of stereochemistry in the design of biologically active compounds. One enantiomer may elicit the desired therapeutic or herbicidal effect, while the other may be less active, inactive, or even cause undesirable side effects. This difference in biological response is a direct consequence of the distinct spatial arrangement of the enantiomers, which leads to different binding affinities and interactions with their biological targets.

The reactivity of chiral molecules can also be influenced by their stereochemistry. In reactions with other chiral reagents or catalysts, the enantiomers of this compound can exhibit different reaction rates. This phenomenon, known as kinetic resolution, forms the basis for some methods of enantiomeric enrichment. The specific orientation of the substituents around the chiral center can facilitate or hinder the approach of reactants, leading to diastereomeric transition states with different energy levels.

Diastereoselective and Enantioselective Transformations Involving this compound

The synthesis of enantiomerically pure this compound is of significant interest, and various stereoselective strategies can be employed to achieve this. These methods aim to control the formation of the chiral center to favor one enantiomer over the other.

Enantioselective Synthesis:

Enantioselective synthesis involves the creation of a chiral molecule from an achiral or prochiral starting material using a chiral catalyst or reagent. For the synthesis of chiral anilines and related amines, several powerful methods have been developed:

Asymmetric Hydrogenation: The asymmetric hydrogenation of imines is a widely used and effective method for the synthesis of chiral amines. This approach involves the reduction of a prochiral imine precursor in the presence of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium with chiral phosphorus ligands. The catalyst creates a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts. Biocatalytic methods, such as enzymatic reductive amination, can be employed for the synthesis of chiral amines. Transaminases and amine dehydrogenases are examples of enzymes that can catalyze the conversion of a ketone precursor to a chiral amine with high enantiomeric excess.

The following table summarizes some general approaches to the enantioselective synthesis of chiral amines applicable to the synthesis of this compound.

| Method | Description | Key Advantages |

| Asymmetric Hydrogenation | Reduction of a prochiral imine using a chiral transition metal catalyst and hydrogen gas. | High efficiency, broad substrate scope, and high enantioselectivities can be achieved. |

| Biocatalytic Reductive Amination | Use of enzymes like transaminases or amine dehydrogenases to convert a ketone to a chiral amine. | High stereoselectivity, mild reaction conditions, and environmentally friendly. |

| Chiral Auxiliary-based Synthesis | A chiral auxiliary is temporarily attached to the starting material to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the enantiomerically enriched product. | Reliable and predictable stereochemical outcomes. |

Diastereoselective Synthesis:

Diastereoselective reactions involve the formation of diastereomers in unequal amounts. If a molecule already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one. In the context of this compound, if a reaction were to introduce a second chiral center into the molecule, the inherent chirality of the N-(1-methoxypropan-2-yl) group would likely direct the stereochemical outcome of the reaction, leading to a diastereomeric excess of one product.

Methods for Chiral Resolution and Enantiomeric Enrichment

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques can be employed for the resolution of chiral amines like this compound.

Formation of Diastereomeric Salts: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts are diastereomers and therefore have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the enantiomerically pure amine.

Chiral Chromatography: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral columns are commonly used for this purpose.

Kinetic Resolution: Kinetic resolution exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material. Enzymatic resolutions are a common example of this approach, where an enzyme selectively acylates or deacylates one enantiomer of a racemic mixture.

The table below outlines common methods for the chiral resolution of amines.

| Method | Principle | Common Applications |

| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for separation by crystallization. | Large-scale industrial separation of chiral amines. |

| Chiral Chromatography (HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times and separation. | Analytical determination of enantiomeric excess and preparative separation of enantiomers. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. | Both the reacted product and the unreacted starting material can be obtained in enantiomerically enriched form. |

Computational and Theoretical Investigations of N 1 Methoxypropan 2 Yl 2 Propylaniline

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, enabling the visualization and manipulation of molecular structures. For N-(1-methoxypropan-2-yl)-2-propylaniline, molecular modeling is employed to determine its most stable three-dimensional arrangement, a process known as conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. dntb.gov.uaepstem.net These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.

One of the most important outcomes of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the aromatic ring and the amine group. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For this compound, methods like DFT can be used to calculate its expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. dntb.gov.ua

To predict NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. epstem.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, the molecular structure can be confirmed.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis helps in assigning specific vibrational modes to the observed absorption bands, providing detailed information about the molecule's functional groups and bonding.

Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR Chemical Shifts | Aromatic protons: 6.8-7.3 ppm; Aliphatic protons: 0.9-4.0 ppm |

| ¹³C NMR Chemical Shifts | Aromatic carbons: 110-150 ppm; Aliphatic carbons: 15-80 ppm |

| Key IR Frequencies | N-H stretch: ~3400 cm⁻¹; C-O stretch: ~1100 cm⁻¹; Aromatic C-H stretch: ~3050 cm⁻¹ |

| UV-Vis λmax | ~240 nm, ~290 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Simulation of Reaction Mechanisms and Transition State Structures

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these simulations can map out the energy landscape of a potential reaction, identifying the reactants, products, intermediates, and, crucially, the transition state structures.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can calculate the activation energy, which is a key determinant of the reaction rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to find these elusive structures.

For instance, the reactivity of the amine group in this compound in reactions such as acylation or alkylation could be investigated. Computational simulations would model the approach of the electrophile, the formation of new bonds, and the breaking of existing ones. This provides a step-by-step understanding of the reaction pathway at the molecular level, offering insights that are often difficult to obtain through experimental means alone.

Synthetic Utility of N 1 Methoxypropan 2 Yl 2 Propylaniline As a Building Block

Role in the Construction of Complex Organic Architectures

As a functionalized aniline (B41778), N-(1-methoxypropan-2-yl)-2-propylaniline is a valuable precursor for the synthesis of more elaborate organic molecules. Aniline and its derivatives are fundamental components in the development of a wide range of complex structures. ingentaconnect.com The secondary amine group in this compound can undergo further reactions, such as acylation, to introduce new functional groups and build upon the molecular framework.

For instance, the acylation of the secondary amine with chloroacetyl chloride is a key step in the synthesis of the chloroacetanilide class of herbicides, as seen in the production of Metolachlor from a structurally related aniline. googleapis.com This highlights the potential of this compound to serve as a scaffold for creating biologically active compounds. The reactivity of the aniline core allows for the introduction of various substituents, leading to the generation of libraries of compounds for screening in drug discovery and agrochemical research. ingentaconnect.com

The aromatic ring of the aniline moiety is also amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can further direct the assembly of complex architectures. The specific substitution pattern on the resulting molecule can be tailored by the choice of reagents and reaction conditions. This versatility makes N-alkylanilines like this compound useful starting materials for creating diverse molecular entities with specific desired properties. rsc.org

Preparation of Structurally Diverse Analogs for Chemical Research

The chemical structure of this compound provides multiple avenues for the creation of a diverse range of analogs for chemical research. These analogs are instrumental in structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity or material properties of a lead compound. nih.gov

Modifications can be systematically made to both the aniline ring and the N-alkyl side chain. The synthesis of these analogs can often be achieved using parallel synthesis techniques, allowing for the rapid generation of a library of related compounds.

Table 1: Potential Modifications for the Generation of Diverse Analogs

| Structural Component | Potential Modifications | Resulting Analog Class |

| Aniline Ring | Introduction of various substituents (e.g., alkyl, alkoxy, halogen) at different positions (ortho, meta, para) | Substituted N-(1-methoxypropan-2-yl)anilines |

| N-Alkyl Side Chain | Variation of the alkyl group attached to the nitrogen | N-substituted-2-propylanilines |

| Modification of the methoxy (B1213986) group (e.g., ethoxy, propoxy) | N-(1-alkoxypropan-2-yl)-2-propylanilines | |

| Alteration of the propyl group on the aniline ring (e.g., ethyl, butyl) | N-(1-methoxypropan-2-yl)-2-alkylanilines |

The synthesis of these analogs would employ established organic chemistry reactions. For example, a variety of substituted 2-propylanilines could be used as starting materials in the reductive amination reaction with 1-methoxypropan-2-one to generate a series of analogs with different substitution patterns on the aromatic ring. Similarly, by using different ketones in the reductive amination with 2-propylaniline (B158001), a range of N-alkyl side chains can be introduced.

Table 2: Illustrative Examples of Structurally Diverse Analogs

| Starting Aniline | Alkylating Agent/Ketone | Resulting Analog |

| 2-propylaniline | 1-ethoxypropan-2-one | N-(1-ethoxypropan-2-yl)-2-propylaniline |

| 4-chloro-2-propylaniline | 1-methoxypropan-2-one | N-(1-methoxypropan-2-yl)-4-chloro-2-propylaniline |

| 2-ethylaniline | 1-methoxypropan-2-one | N-(1-methoxypropan-2-yl)-2-ethylaniline |

This systematic approach to analog synthesis allows researchers to explore the chemical space around the parent molecule, this compound, to identify compounds with enhanced or novel properties for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.